5-Iodo-2-(thien-2-yl)thiazole
Description
5-Iodo-2-(thien-2-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with an iodine atom at position 5 and a thiophene (thienyl) group at position 2. The molecular formula is C₇H₅IN₂S₂, with a calculated molecular weight of 324.16 g/mol.
Thiazoles are well-documented for their pharmacological versatility, including roles as anti-inflammatory, antimicrobial, and anticancer agents .
Properties
Molecular Formula |
C7H4INS2 |
|---|---|
Molecular Weight |
293.2 g/mol |
IUPAC Name |
5-iodo-2-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H4INS2/c8-6-4-9-7(11-6)5-2-1-3-10-5/h1-4H |
InChI Key |
ZVYQUOSHYPPBOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(S2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Iodo-2-(thien-2-yl)thiazole with structurally related thiazoles and heterocyclic compounds:
<sup>†</sup>LogP values estimated using fragment-based methods; *predicted data.
Key Observations:
- Thienyl vs. Aryl Groups : The thienyl group acts as a bioisostere for phenyl rings (e.g., in celecoxib), improving solubility while maintaining aromatic stacking interactions .
- LogP Trends : Higher LogP in this compound (~3.2) vs. 5-chloro-2-methyl-thiazole (2.10) suggests greater lipophilicity, which may influence membrane permeability and bioavailability.
Pharmacological Activity Comparison
COX-2 Inhibition :
- This compound : Predicted activity based on structural similarity to bisthiazole COX-2 inhibitors, where the thiazole core mimics pyrazole/isoxazole systems in celecoxib and parecoxib .
- Celecoxib : A 1,2-diaryl pyrazole with proven COX-2 selectivity (IC₅₀ ~40 nM). The thiazole bioisostere in this compound may offer comparable binding but distinct pharmacokinetics .
Antimicrobial Activity :
- This compound : Likely exhibits antimicrobial properties due to the thiazole scaffold, which disrupts bacterial biofilms and resensitizes resistant strains (e.g., VRSA to vancomycin) .
- Compound 2 () : Reduces vancomycin MIC by 512-fold in VRSA, outperforming teicoplanin. The iodine substituent in this compound may enhance potency through stronger electrophilic interactions .
Fungicidal Activity :
- 5-Ethyl-2-(methylthio)-1,3-thiazole : Shows fungicidal activity attributed to the methylthio group, which may disrupt fungal membrane integrity. In contrast, the iodine and thienyl groups in this compound could target different enzymatic pathways .
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 2-(thien-2-yl)thiazole is treated with n-butyllithium (n-BuLi) at low temperatures (-78°C) in anhydrous tetrahydrofuran (THF). The lithiation step generates a resonance-stabilized anion at C5, which is subsequently quenched with 1,2-diiodoethane (I(CH₂)₂I) to introduce the iodine substituent. The reaction proceeds as follows:
Optimization Insights :
-
Temperature Control : Maintaining temperatures below -70°C prevents side reactions such as ring-opening or polymerization.
-
Stoichiometry : A 1:1 molar ratio of n-BuLi to substrate ensures complete lithiation, while excess 1,2-diiodoethane (1.2 equiv) drives iodination to completion.
-
Workup : The crude product is purified via recrystallization from hexane, yielding a crystalline solid with a melting point of 117–119°C.
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated Yield | 75–85% |
| Purity (HPLC) | >98% |
| Reaction Time | 4–6 hours |
Ultrasound-Assisted Iodination
Recent advances in halogenation techniques have introduced ultrasound irradiation as a tool for accelerating iodine incorporation. Adapted from imidazo[1,2-α]pyridine iodination protocols, this method offers reduced reaction times and improved selectivity.
Reaction Design
A mixture of 2-(thien-2-yl)thiazole, molecular iodine (I₂), and tert-butyl hydroperoxide (TBHP) in ethanol undergoes ultrasonic irradiation (40 kHz, 50 W) at room temperature. The cavitation effect enhances mass transfer and radical formation, facilitating electrophilic iodination at C5.
Key Parameters :
-
Oxidant Role : TBHP generates iodonium ions (I⁺), which act as the electrophilic species.
-
Solvent Choice : Ethanol balances polarity and environmental safety, though dimethylformamide (DMF) may enhance solubility for stubborn substrates.
Performance Metrics :
| Parameter | Value |
|---|---|
| Isolated Yield | 79–91% |
| Reaction Time | 30 minutes |
| Energy Input | 40–50 W/cm² |
Multi-Step Synthesis from Thiophene Precursors
For substrates lacking preformed thiazole rings, a convergent strategy builds the heterocycle de novo while introducing iodine. This approach, inspired by benzothiazole syntheses, involves cyclocondensation followed by halogenation.
Cyclocondensation of 2-Aminothiophene Derivatives
Reacting 2-aminothiophene with α-iodo ketones or aldehydes in acetic acid yields 2-(thien-2-yl)thiazole intermediates. For example:
Challenges :
-
Regioselectivity : Competing reactions at thiophene’s α-positions necessitate directing groups or protecting strategies.
-
Iodine Stability : Premature oxidation of iodide intermediates can reduce yields, requiring inert atmospheres.
Yield Data :
| Step | Yield |
|---|---|
| Cyclocondensation | 60–70% |
| Iodination | 50–65% |
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Direct Lithiation | 75–85 | High | Moderate |
| Ultrasound | 79–91 | Moderate | High |
| Multi-Step | 30–45 | Low | Low |
Critical Observations :
-
Direct Lithiation : Superior for small-scale synthesis but limited by cryogenic conditions and pyrophoric reagents.
-
Ultrasound : Ideal for rapid, green synthesis but requires specialized equipment.
-
Multi-Step : Low overall yield restricts utility despite feedstock availability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Iodo-2-(thien-2-yl)thiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions between iodothiazole precursors and thienyl derivatives. For example, refluxing in acetic acid with sodium acetate as a base (Method b in Scheme 2) is a standard approach for thiazole formation . Catalysts like ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) can reduce reaction time by 40% and increase yields to >85% compared to traditional bases (e.g., DABCO or NaOH) . Solvent choice (methanol vs. acetic acid) and pH (basic for thiazoles, acidic for diazoles) are critical for product selectivity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., C-I stretching at ~500 cm⁻¹).
- ¹H/¹³C NMR confirms substitution patterns (e.g., thienyl protons at δ 6.8–7.5 ppm and thiazole C-5 iodine coupling in DEPT-135) .
- Elemental analysis validates purity (>95% for most derivatives) .
Q. What biological activities have been reported for thiazole derivatives structurally analogous to this compound?
- Methodological Answer : Thiazole derivatives exhibit broad bioactivity:
- Antimicrobial : Substituted thiazoles show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, with electron-withdrawing groups (e.g., -NO₂) enhancing activity .
- Anticancer : Thiazole-triazole hybrids inhibit CDK1/GSK3β kinases (IC₅₀ = 0.8–1.2 µM) via π-π stacking and hydrogen bonding, as shown in molecular docking studies .
- Antioxidant : Thiazole-linked tetrazoles scavenge DPPH radicals with EC₅₀ values < 50 µM .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR studies correlate structural features with activity:
- Docking : The iodine atom in this compound forms halogen bonds with kinase active sites (e.g., CDK3), improving binding affinity by ~30% compared to non-iodinated analogs .
- QSAR : Hammett constants (σ) of substituents on the thienyl ring predict logP and bioavailability, guiding rational design .
Q. What are the key intermediates in the biosynthetic pathway of the thiazole moiety, and how do they relate to the compound’s structural features?
- Methodological Answer : In microbial biosynthesis, the thiazole ring is derived from:
- Cysteine (sulfur source),
- Tyrosine (C and N atoms),
- 1-deoxy-D-xylulose (remaining carbons) .
- Proposed intermediates like ADP-5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylate suggest a pyridoxal phosphate-independent pathway in eukaryotes .
Q. How can researchers resolve contradictions in reported antimicrobial efficacy across structurally similar thiazole derivatives?
- Methodological Answer : Discrepancies arise from variations in:
- Assay conditions : pH-dependent activity (e.g., saccharin-thiadiazoles lose 50% efficacy at pH > 7.5) .
- Bacterial strains : Gram-negative bacteria show resistance due to efflux pumps, which can be countered by adding -CF₃ groups to improve membrane penetration .
- Statistical validation : Use standardized protocols (CLSI guidelines) and replicate experiments with >3 biological replicates .
Q. What methodological approaches are recommended for optimizing the synthesis of this compound under green chemistry principles?
- Methodological Answer :
- Solvent-free reactions : Microwave-assisted synthesis reduces energy use by 60% and achieves yields of ~75% .
- Biodegradable catalysts : Lipase enzymes catalyze thiazole ring closure at 50°C with 90% atom economy .
- Waste minimization : Iodine recovery via sublimation (85% efficiency) reduces hazardous byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
